

Use of Ethyl 2-(3-bromophenoxy)acetate as a synthetic intermediate

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Compound of Interest

Compound Name: **Ethyl 2-(3-bromophenoxy)acetate**

Cat. No.: **B161087**

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Application Notes and Protocols: Ethyl 2-(3-bromophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-bromophenoxy)acetate is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure incorporates a versatile aryl bromide moiety, amenable to a variety of cross-coupling reactions, and an ester functional group that can be readily modified. This combination allows for the strategic introduction of diverse functionalities, making it a key building block in the synthesis of complex molecules and libraries of compounds for screening in drug development programs. These notes provide an overview of its synthesis and potential applications, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Physicochemical Properties

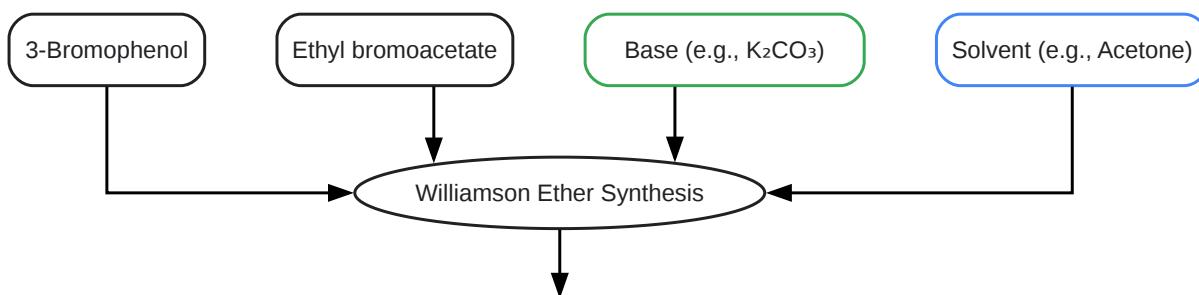
A summary of the key physical and chemical properties of **Ethyl 2-(3-bromophenoxy)acetate** is provided below. This information is essential for its proper handling, storage, and use in experimental design.

Property	Value	Reference
CAS Number	138139-14-7	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1]
Molecular Weight	259.11 g/mol	[1]
MDL Number	MFCD03945182	[1]
Appearance	Not specified; likely a liquid or low-melting solid	
Storage	Store in a cool, dry place away from incompatible materials.	

Synthesis of Ethyl 2-(3-bromophenoxy)acetate

The synthesis of **Ethyl 2-(3-bromophenoxy)acetate** can be readily achieved via a Williamson ether synthesis, involving the alkylation of 3-bromophenol with ethyl bromoacetate. This method is analogous to the synthesis of similar phenoxyacetates.[\[2\]](#)

Proposed Synthetic Pathway



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Caption: Synthetic scheme for **Ethyl 2-(3-bromophenoxy)acetate**.

Experimental Protocol: Synthesis of Ethyl 2-(3-bromophenoxy)acetate

This protocol is based on established methods for similar Williamson ether syntheses.[\[2\]](#)

Materials:

- 3-Bromophenol
- Ethyl bromoacetate
- Anhydrous potassium carbonate (K_2CO_3)
- Acetone (dry)
- Potassium iodide (KI, catalytic amount)
- Ethyl acetate (for extraction)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and purification apparatus

Procedure:

- To a stirred solution of 3-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
- The mixture is stirred at room temperature for 20 minutes.
- Ethyl bromoacetate (1.0 eq) is then added dropwise to the reaction mixture.
- The reaction mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filter cake is washed with acetone.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The residue is partitioned between ethyl acetate and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product can be purified by column chromatography on silica gel to afford pure **Ethyl 2-(3-bromophenoxy)acetate**.

Representative Quantitative Data

The following data are representative and may vary based on experimental conditions.

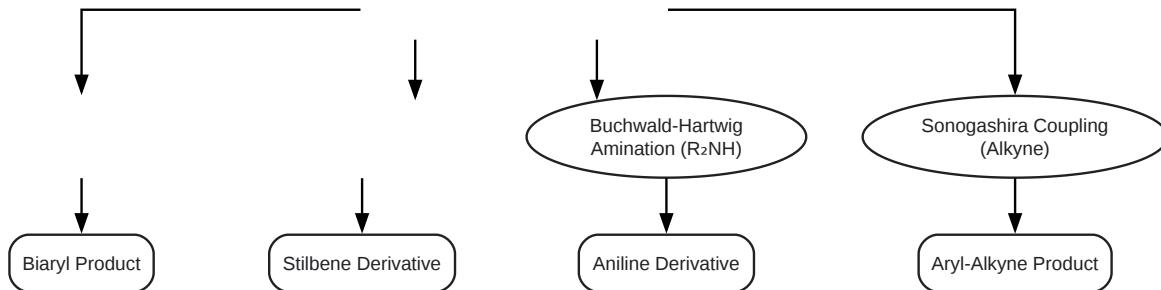
Reagent	Molar Eq.	Molecular Weight (g/mol)	Amount (g) for 10 mmol scale
3-Bromophenol	1.0	173.01	1.73
Ethyl bromoacetate	1.0	167.00	1.67
Potassium Carbonate	2.0	138.21	2.76
Product	259.11	Representative Yield: 85-95%	

Applications in Synthetic Chemistry

Ethyl 2-(3-bromophenoxy)acetate is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions involving the aryl bromide and the ester functionalities.

Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.



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Caption: Potential cross-coupling reactions of the intermediate.

Ester Group Modifications

The ethyl ester group can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amide derivatives.

General Protocol for Suzuki Coupling

This protocol provides a general procedure for the Suzuki cross-coupling of **Ethyl 2-(3-bromophenoxy)acetate** with an arylboronic acid.

Materials:

- **Ethyl 2-(3-bromophenoxy)acetate**
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , 2.0 eq)

- Solvent (e.g., Toluene/Ethanol/Water mixture)
- Standard inert atmosphere glassware and workup/purification supplies

Procedure:

- In a flask purged with an inert gas (e.g., nitrogen or argon), combine **Ethyl 2-(3-bromophenoxy)acetate** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
- Add the degassed solvent mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.

Conclusion

Ethyl 2-(3-bromophenoxy)acetate is a readily accessible and highly useful synthetic intermediate. Its dual reactivity allows for the sequential or convergent synthesis of complex molecular architectures, making it a valuable tool for medicinal chemists and researchers in drug development. The protocols and data provided herein serve as a guide for the effective utilization of this versatile building block in organic synthesis.

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References

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- 2. mdpi.com [mdpi.com]
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